6-bromo-3-ethyl-1H-indazole

Übersicht

Beschreibung

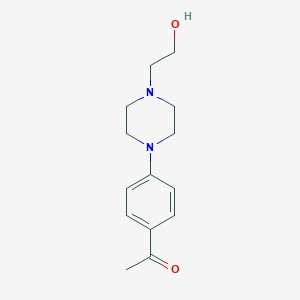

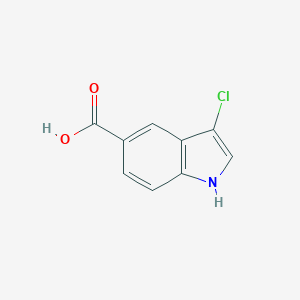

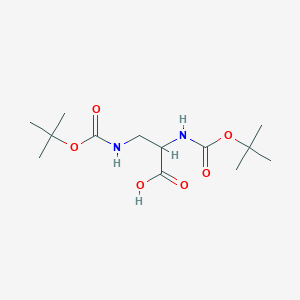

6-Bromo-3-ethyl-1H-indazole is a chemical compound with the molecular formula C9H9BrN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities .

Molecular Structure Analysis

The molecular structure of 6-Bromo-3-ethyl-1H-indazole consists of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds . They are used in a wide range of chemical reactions due to their versatile biological activities . For example, 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .

Physical And Chemical Properties Analysis

6-Bromo-3-ethyl-1H-indazole has a molecular weight of 225.09 . The InChI code for this compound is 1S/C9H9BrN2/c1-2-8-7-4-3-6 (10)5-9 (7)12-11-8/h3-5H,2H2,1H3, (H,11,12) .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Indazole derivatives have been observed to possess antiproliferative activity against various neoplastic cell lines. Compounds like 3-amino-1H-indazole-1-carboxamides show potential in inhibiting cell growth and causing a block in the G0–G1 phase of the cell cycle .

Anti-inflammatory Properties

Indazoles such as 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine have been investigated for their effects on catabolic or anti-inflammatory mediators in osteoarthritis cartilage .

Antihypertensive Effects

Indazole-containing compounds are known for their medicinal applications which include antihypertensive properties. This suggests that “6-bromo-3-ethyl-1H-indazole” could potentially be explored for its effects on blood pressure regulation .

Antidepressant Usage

The structural motif of indazole is present in several marketed drugs with antidepressant effects. This implies that “6-bromo-3-ethyl-1H-indazole” might be researched for its potential use in treating depression .

Antibacterial Applications

Indazoles are also recognized for their antibacterial properties. Therefore, “6-bromo-3-ethyl-1H-indazole” could be studied for its efficacy against bacterial infections .

Synthesis of Novel Compounds

The unique structure of “6-bromo-3-ethyl-1H-indazole” might serve as a key intermediate in the synthesis of novel compounds with various medicinal properties .

Cancer Cell Viability Inhibition

Compounds similar to “6-bromo-3-ethyl-1H-indazole” have been assessed for their ability to hinder the viability of human cancer cells lines such as liver, breast, and leukemia cells using assays like the MTT reduction assay .

Wirkmechanismus

Target of Action

Indazole derivatives, which include 6-bromo-3-ethyl-1h-indazole, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.

Mode of Action

Indazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

One study found that a related compound, 6- ( p -bromophenyl)amino-7- ( p -chlorophenyl)indazolo- [2′,3′:1,5]-1,2,4-triazolo- [4,3- a ]-1,3,5-benzotriazepine, inhibited the production of prostaglandin e 2 (pge 2 ), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . This suggests that 6-Bromo-3-Ethyl-1H-Indazole may also affect similar pathways.

Result of Action

Indazole derivatives have been found to exhibit a wide range of biological activities , suggesting that the compound may have diverse molecular and cellular effects.

Safety and Hazards

Zukünftige Richtungen

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Therefore, the medicinal properties of indazole, including 6-bromo-3-ethyl-1H-indazole, need to be explored in the near future for the treatment of various pathological conditions .

Eigenschaften

IUPAC Name |

6-bromo-3-ethyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRBYJWQQQBHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC(=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591695 | |

| Record name | 6-Bromo-3-ethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-ethyl-1H-indazole | |

CAS RN |

199172-01-5 | |

| Record name | 6-Bromo-3-ethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)